Butane-1,4-13C2

描述

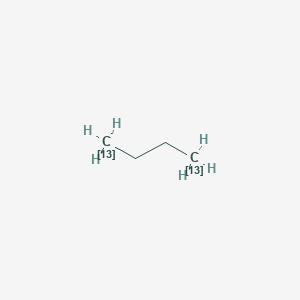

Butane-1,4-13C2 is a labeled compound of butane where two carbon atoms are replaced with the isotope carbon-13. This isotopic labeling is used to trace the compound in various chemical reactions and processes. The molecular formula of this compound is 13CH3CH2CH213CH3, and it has a molecular weight of 60.11 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: This can be achieved through various methods, including the catalytic hydrogenation of 13C-labeled butenes or the reaction of 13C-labeled precursors with appropriate reagents under controlled conditions .

Industrial Production Methods: Industrial production of Butane-1,4-13C2 involves the use of specialized reactors and catalysts to ensure high isotopic purity and yield. The process often includes steps such as purification, distillation, and quality control to achieve the desired isotopic composition .

化学反应分析

Skeletal Isomerization on Solid Acid Catalysts

Butane-1,4-¹³C₂ undergoes skeletal isomerization to isobutane (2-methylpropane) on acidic catalysts like H-mordenite and Pt/H-mordenite. Isotopic labeling enables precise tracking of carbon scrambling in products. Key findings include:

Reaction Pathways

-

Activation Energy : 120–134 kJ/mol for isobutane formation via the monomolecular route .

-

Butene Influence : Adding 18–120 ppm n-butenes shifts the pathway dominance:

Catalytic Disproportionation

Bimolecular reactions involving two C₄ molecules form C₃ (propane) and C₅ (pentanes) hydrocarbons. Isotopic studies using Butane-1,4-¹³C₂ reveal:

Product Distribution

-

Mechanistic Insight : C₈ intermediates form via dimerization, followed by β-scission and hydride transfer.

-

Catalyst Role : Pt facilitates hydrogenation, suppressing secondary cracking and stabilizing intermediates .

Isotopic Scrambling Analysis

The ¹³C label in Butane-1,4-¹³C₂ provides critical evidence for reaction mechanisms:

Key Observations

-

Monomolecular Pathway : Isobutane retains one ¹³C atom, confirming intramolecular rearrangement without C–C bond breaking .

-

Bimolecular Pathway : Propane and pentanes show binomial ¹³C distributions (e.g., ¹³C₂H₆, ¹³C₃H₈), indicating random carbon reassembly from two C₄ units .

Thermodynamic and Kinetic Parameters

Industrial and Research Implications

科学研究应用

Pharmacological and Biochemical Research

1.1 Tracer Studies

Butane-1,4-13C2 is widely utilized as a tracer in pharmacological studies to monitor the distribution and metabolism of drugs within biological systems. The incorporation of carbon-13 allows researchers to track metabolic pathways and elucidate the mechanisms of action of various compounds. For instance, studies have demonstrated its effectiveness in assessing drug metabolism in vivo, providing insights into how drugs are processed in the body.

1.2 Metabolic Pathway Analysis

The compound is also employed in metabolic pathway analyses, where it helps in understanding the biosynthesis of natural products. By using labeled substrates like this compound, researchers can trace the incorporation of carbon into metabolic products, thus revealing intricate details about biochemical pathways.

Industrial Applications

2.1 Catalytic Processes

This compound plays a crucial role in catalytic processes, particularly in studies involving zeolite catalysts for hydrocarbon transformations. Its isotopic labeling facilitates the investigation of reaction mechanisms and selectivity in processes such as isomerization and dehydrogenation.

Case Study: Dehydrogenation Over Zeolites

In a study examining the dehydrogenation of light alkanes over zeolite catalysts like H-ZSM5, this compound was used to analyze product selectivities and reaction pathways. The results indicated that the conversion rates were comparable to those observed with non-labeled butane, suggesting that isotopic effects were minimal under the tested conditions .

| Product | Isotope Selectivity (%) |

|---|---|

| Methane | 100 |

| Ethane | 50 |

| Propene | 33 |

| Butenes | 50 |

This table summarizes the isotope selectivities observed during the dehydrogenation experiments involving this compound.

Environmental Studies

3.1 Microbial Metabolism

Research has shown that this compound can be used to investigate microbial degradation processes in anaerobic environments. By analyzing the carbon isotopic composition of products derived from microbial metabolism of butanes, scientists can infer pathways and mechanisms involved in hydrocarbon degradation .

Diagnostic Applications

4.1 Magnetic Resonance Spectroscopy (MRS)

Recent advancements have explored the use of this compound in diagnostic imaging techniques such as Magnetic Resonance Spectroscopy (MRS). Labeled compounds like [1,4-13C2]fumarate serve as reporters for necrosis by transforming into [1,4-13C2]malate within cells. This application highlights the potential of isotopically labeled compounds in non-invasive diagnostic techniques .

作用机制

The mechanism of action of Butane-1,4-13C2 involves its participation in chemical reactions where the carbon-13 isotopes can be tracked using spectroscopic methods. This allows researchers to study the molecular targets and pathways involved in various processes, providing insights into reaction mechanisms and dynamics .

相似化合物的比较

Butane-1-13C: A single carbon-13 labeled butane.

Butane-13C4: All four carbon atoms are labeled with carbon-13.

2-Methylpropane-2-d: A deuterium-labeled isomer of butane

Uniqueness: Butane-1,4-13C2 is unique due to its specific labeling at the 1 and 4 positions, making it particularly useful for studying specific reaction sites and pathways. This selective labeling provides more detailed information compared to uniformly labeled compounds .

生物活性

Butane-1,4-13C2 is a stable isotope-labeled compound derived from butane, specifically featuring two carbon atoms labeled with the stable isotope carbon-13 (). This compound has garnered interest in various fields, particularly in metabolic studies and chemical research due to its unique isotopic properties. The biological activity of this compound primarily relates to its role in metabolic pathways and its applications in tracer studies.

This compound has the following chemical attributes:

- Chemical Formula :

- Molar Mass : 74.12 g/mol

- Isotopic Purity : 99 atom %

The compound's structure consists of a four-carbon chain with two isotopes positioned at the terminal ends. This configuration enhances its utility in tracing metabolic processes in biological systems.

1. Polyamine Metabolism

As a derivative of butane, this compound is involved in polyamine metabolism. Polyamines, which include compounds like putrescine and spermidine, are essential for cellular functions such as:

- Cell Growth : Polyamines are necessary for DNA synthesis and cell division.

- Gene Regulation : They influence gene expression and modulate cellular responses to stress .

Research indicates that isotopically labeled compounds like this compound can be instrumental in studying the dynamics of polyamine metabolism across different organisms. This is particularly relevant in understanding how these compounds affect cellular processes under various physiological conditions.

2. Tracer Studies

This compound serves as an effective tracer in metabolic studies. The incorporation of allows researchers to track the compound's fate within biological systems using techniques such as mass spectrometry. This capability is crucial for elucidating metabolic pathways and understanding how different substrates are utilized by cells .

Research Findings

Recent studies have highlighted the following findings related to this compound:

A. Metabolic Pathways

Research has shown that this compound can be metabolized through various pathways. For instance, it has been used to investigate the anaerobic oxidation of butane by specific bacterial strains, revealing insights into how microorganisms utilize hydrocarbons as energy sources .

B. Isomerization Reactions

Studies have explored the skeletal isomerization of n-butane using this compound as a substrate. The results indicated that reaction conditions significantly affect product selectivity during isomerization processes, offering valuable information for industrial applications .

Case Study 1: Polyamine Dynamics in Cancer Cells

A study investigating the role of polyamines in cancer cells utilized this compound to trace metabolic alterations associated with tumor growth. The findings demonstrated that cancer cells exhibited increased uptake and metabolism of polyamines compared to normal cells, suggesting potential therapeutic targets for cancer treatment.

Case Study 2: Microbial Hydrocarbon Metabolism

In another study focusing on microbial communities capable of degrading hydrocarbons, researchers employed this compound to trace the pathways through which bacteria metabolize butanes under anaerobic conditions. The isotopic labeling provided insights into the enzymatic processes involved and highlighted the efficiency of certain microbial strains in utilizing butanes as carbon sources .

Comparative Analysis

The following table summarizes key compounds related to this compound:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Butane | Non-isotopically labeled; common hydrocarbon | |

| Putrescine | Natural polyamine; involved in cellular functions | |

| 1,3-Diaminopropane | Shorter carbon chain; different biological roles | |

| 1,4-Diaminobutane | Similar structure; non-isotopically labeled |

属性

IUPAC Name |

(1,4-13C2)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDNQMDRQITEOD-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]CC[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20538759 | |

| Record name | (1,4-~13~C_2_)Butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69105-48-2 | |

| Record name | (1,4-~13~C_2_)Butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69105-48-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。